N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

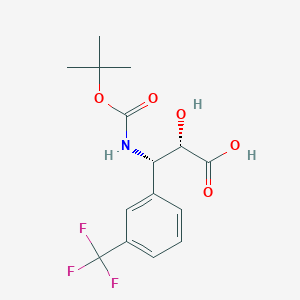

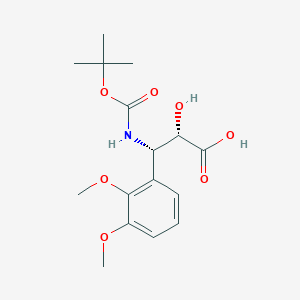

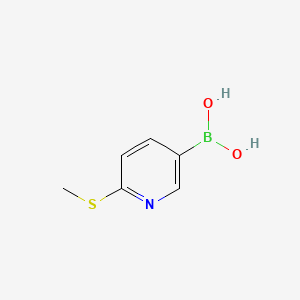

“N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine” is a biochemical compound with the molecular formula C12H14N4 and a molecular weight of 214.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with phenyl and dimethylamino groups .Physical And Chemical Properties Analysis

“N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine” has a molecular weight of 214.27 and a molecular formula of C12H14N4 . Additional physical and chemical properties are not specified in the retrieved sources.Applications De Recherche Scientifique

- Field : Physical Chemistry

- Application Summary : The compound 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), which has a similar structure to the one you mentioned, has been used to study aggregation behavior .

- Method : DMP was synthesized by substituting all the amine hydrogens of 4-aminophthalimide (AP) with methyl groups. The systems were characterized by field emission scanning electron microscopy (FESEM). The photophysical behavior of these systems was investigated in molecular as well as aggregated forms .

- Results : The study found that while AP-aggregates exhibit a blue-shifted absorption band, DMP-aggregates exhibit a red-shifted absorption band. This indicates the formation of H and J aggregates for AP and DMP, respectively .

- Field : Organic & Biomolecular Chemistry

- Application Summary : Imidazoles, which can be synthesized from compounds similar to the one you mentioned, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

- Field : Biochemistry

- Application Summary : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .

- Method : The new heterocycles underwent thorough characterization and evaluation for antibacterial activity .

- Results : Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Aggregation Behavior Study

Synthesis of Imidazoles

Biological Evaluation

- Field : Chemical Engineering

- Application Summary : A compound similar to the one you mentioned, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, was used in the synthesis of promising melt-castable explosives .

- Method : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 h. Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .

- Results : One of the synthesized compounds has promising melting point and thermal stability and can be considered as a potential melt-castable explosive .

- Field : Biochemistry

- Application Summary : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity .

- Method : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

- Field : Organic Chemistry

- Application Summary : 4-(Dimethylamino)pyridine (DMAP), a compound similar to the one you mentioned, is a highly versatile nucleophilic catalyst for acylation reactions and esterifications .

- Method : DMAP is employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

- Results : DMAP has been found to be a highly effective catalyst for a variety of reactions .

Melt-Castable Explosives

Antimicrobial Activity

Catalyst for Acylation Reactions

- Field : Biochemistry

- Application Summary : Indole derivatives, which can be synthesized from compounds similar to the one you mentioned, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : The review highlights the synthesis of a variety of indole derivatives .

- Results : These compounds have shown promising results in various biological applications .

- Field : Organic Chemistry

- Application Summary : Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

- Method : The review highlights the synthesis of a variety of heterocyclic compounds using hydrazonoyl halides .

- Results : These compounds have shown promising results in various applications .

- Field : Chemical Engineering

- Application Summary : A compound similar to the one you mentioned, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, was used in the synthesis of promising high-performance energetic materials .

- Method : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 h. Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .

- Results : One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential high-performance energetic material .

Indole Derivatives

Synthesis of Heterocyclic Compounds

Synthesis of High-Performance Energetic Materials

Safety And Hazards

Propriétés

IUPAC Name |

4-N,4-N-dimethyl-5-phenylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFGVUAVFLCYRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376972 |

Source

|

| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

CAS RN |

320424-61-1 |

Source

|

| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)